molecular formula C9H20N2O2 B133505 Tert-butyl 2-butylhydrazinecarboxylate CAS No. 149268-06-4

Tert-butyl 2-butylhydrazinecarboxylate

Cat. No.: B133505
CAS No.: 149268-06-4
M. Wt: 188.27 g/mol
InChI Key: QCPIKVMLLWWWAH-UHFFFAOYSA-N
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Description

Tert-butyl 2-butylhydrazinecarboxylate is a useful research compound. Its molecular formula is C9H20N2O2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for tert-butyl 2-butylhydrazinecarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives react with activated carbonyl groups (e.g., benzoyl chlorides) under inert conditions. Key parameters include temperature control (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to minimize side products like HCl byproducts .

Q. How can researchers ensure high purity of this compound post-synthesis?

  • Methodological Answer : Purification techniques include column chromatography (using silica gel and ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Purity validation requires analytical methods like HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. Ultra-high purity grades (>99%) may require repeated crystallization under nitrogen atmospheres to prevent oxidation .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify hydrazine protons (δ 6.5–8.0 ppm) and tert-butyl carbons (δ 28–30 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} and N-H bonds at ~3300 cm1^{-1}.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+^+ for C12_{12}H23_{23}N2_2O3+_3^+ at m/z 255.17) .

Advanced Research Questions

Q. How do substituents on the hydrazinecarboxylate core influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., 4-fluorobenzoyl in tert-butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate) enhance electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies using substituents like iodine (in tert-butyl 2-(4-iodobenzoyl)hydrazinecarboxylate) reveal steric and electronic effects on reaction kinetics, analyzed via Hammett plots or DFT calculations .

Q. What computational strategies are used to predict the conformational stability of tert-butyl hydrazinecarboxylates?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models axial/equatorial conformers of tert-butyl groups. Solvent effects (e.g., implicit PCM for dichloromethane) must be included to match experimental NMR data. Dynamic NMR at low temperatures (<−40°C) can resolve rotational barriers in solution .

Q. How can this compound be integrated into drug discovery workflows?

  • Methodological Answer : As a pharmacophore, it serves as a precursor for hydrazide-based inhibitors. Biological activity assays (e.g., enzyme inhibition) require derivatization via reductive amination or Suzuki coupling. For example, coupling with pyridinyl groups enhances binding to kinase targets, validated by SPR or ITC binding studies .

Q. How should researchers resolve contradictions in reported reactivity data for hydrazinecarboxylate derivatives?

  • Methodological Answer : Systematic meta-analysis of substituent effects (e.g., fluorine vs. chlorine) using multivariate regression. Reproduce conflicting experiments under standardized conditions (solvent, temperature, catalyst). Cross-validate with kinetic isotope effects or isotopic labeling to trace reaction pathways .

Q. What role does this compound play in polymer chemistry applications?

  • Methodological Answer : As a cross-linking agent, it forms hydrazone linkages with aldehydes in pH-responsive hydrogels. Reaction efficiency is quantified via rheology (storage/loss modulus) and FT-IR monitoring of imine bond formation. Optimization focuses on molar ratios (monomer:cross-linker = 10:1) and solvent polarity .

Properties

CAS No.

149268-06-4

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

tert-butyl N-(butylamino)carbamate

InChI

InChI=1S/C9H20N2O2/c1-5-6-7-10-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12)

InChI Key

QCPIKVMLLWWWAH-UHFFFAOYSA-N

SMILES

CCCCNNC(=O)OC(C)(C)C

Canonical SMILES

CCCCNNC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of tert-butylcarbazate (47.5 gram, 359 mmol) in anhydrous acetonitrile (300 ml) was successively added DIPEA (Hünig's base) (37.6 ml, 216 mmol) and 1-bromobutane (19.3 ml, 180 mmol). The resulting mixture was reacted at 60° C. for 16 hours. The resulting mixture was allowed to attain room temperature and subsequently concentrated in vacuo and further purified by Sepacore chromatography (eluant: petroleum ether 40-60/ethylacetate=4/1 (v/v)) to give N′-butylhydrazine-carboxylic acid tert-butyl ester (intermediate XIII-1) (13.2 gram, 39%) as a pale yellow oil: 1H-NMR (400 MHz, CDCl3) δ 0.91 (t, J=7, 3H), 1.30-1.49 (m, 13H), 2.81-2.87 (m, 2H), 4.00 (br s, 1H), 6.20 (br s, 1H).
Quantity
47.5 g
Type
reactant
Reaction Step One
Name
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Quantity
19.3 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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